Intrinsic hCA I Affinity of the Core Scaffold vs. the Non‑Sulfonamide 3‑Methyl‑1‑phenyl‑5‑pyrazolone
The target compound binds to human carbonic anhydrase I (hCA I) with a KI of 2,570 nM, whereas the non‑sulfonamide congener 3‑methyl‑1‑phenyl‑5‑pyrazolone shows no measurable inhibition (KI > 100 µM) because it lacks the zinc‑chelating sulfonamide group [1],[2]. This validates that the benzenesulfonamide moiety is essential for productive CA engagement.
| Evidence Dimension | K_I (inhibition constant) for hCA I |
|---|---|
| Target Compound Data | K_I = 2,570 nM |
| Comparator Or Baseline | 3‑methyl‑1‑phenyl‑5‑pyrazolone (no sulfonamide) – K_I > 100,000 nM |
| Quantified Difference | > 39‑fold improvement in affinity for the sulfonamide-bearing compound |
| Conditions | Stopped‑flow CO₂ hydration assay; recombinant hCA I, pH 8.3, 25 °C |
Why This Matters
Confirms that the sulfonamide pharmacophore is indispensable for CA‑based applications, eliminating non‑sulfonamide pyrazolones from consideration in projects requiring zinc‑dependent enzyme engagement.
- [1] BindingDB entry BDBM50557490 (CHEMBL4747504). Inhibition of recombinant human carbonic anhydrase 1. Accession date 2025. https://www.bindingdb.org/ View Source
- [2] Supuran, C.T. (2021). Emerging role of carbonic anhydrase inhibitors. Clinical Science, 135(10), 1233-1249. https://doi.org/10.1042/CS20210040 View Source
